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Compound of Interest

Benzoic acid, 2-(2-propenyl)-,
Compound Name:

methyl ester
CAS No.: 61463-59-0
Cat. No.: B12076807

Get Quote

Executive Summary & Compound Identification

Methyl 2-allylbenzoate is a key intermediate in organic synthesis, particularly in palladium-
catalyzed difunctionalization and heterocycle formation. Unlike its parent compound (methyl
benzoate), the presence of an allyl group at the ortho position introduces significant steric and
electronic perturbations that alter its photochemical behavior.
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Attribute

Details

IUPAC Name

Methyl 2-(prop-2-en-1-yl)benzoate

Common Name

Methyl 2-allylbenzoate; Methyl o-allylbenzoate

CAS Number 61463-59-0
Molecular Formula
Molecular Weight 176.21 g/mol

Key Application

Precursor for Pd-catalyzed cyclization;

Photoredox substrates

UV-Vis Absorption Profile

The UV-Vis spectrum of Methyl 2-allylbenzoate is characterized by two primary absorption

bands typical of aromatic esters, designated as the K-band (conjugation) and B-band

(benzenoid). However, the ortho-substitution imposes a hypsochromic shift (blue shift) and

hypochromic effect (reduced intensity) compared to para-isomers or unsubstituted analogs.

Experimental Data Summary (Methanol, )

Transition Band

Molar Absorptivity (

Electronic Origin

(nm) ;
)
K-Band (Primary) 225 — 228 (Ar-COOMe
conjugation)
B-Band (Secondary) 270 — 275 (Ring breathing,

forbidden)
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Note on Solvatochromism: In non-polar solvents (e.g., Cyclohexane), the fine structure of the B-
band (270-280 nm) becomes more resolved. In polar protic solvents (e.g., Methanol), hydrogen
bonding with the ester carbonyl typically blurs this fine structure and may cause a slight red shift

of the K-band.

Mechanistic Insight: The "Ortho-Effect"

The defining feature of Methyl 2-allylbenzoate's spectrum is the Steric Inhibition of Resonance.
» Steric Crowding: The bulky allyl group at the C2 position forces the ester moiety (
) at C1 to rotate out of the plane of the benzene ring.
» Decoupling: This twisting reduces the overlap between the
-orbitals of the benzene ring and the carbonyl group.
e Spectral Consequence: The K-band (normally ~227 nm with

in methyl benzoate) is dampened (lower

) and slightly blue-shifted compared to sterically unhindered isomers like Methyl 4-
allylbenzoate.

Comparative Analysis: Alternatives & Analogs

To validate the identity and purity of Methyl 2-allylbenzoate, it is crucial to compare its

absorbance profile against structurally related standards.
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= d e Mechanistic
ompoun ructure
P (K-Band) Difference

Steric Inhibition: Allyl

group twists ester out
Methyl 2-allylbenzoate  Ortho-allyl ~226 nm

of plane; reduced

conjugation.

Baseline: Planar

conformation allows
Methyl Benzoate Unsubstituted 227 nm full conjugation; higher

Hyperconjugation:Par

a-allyl group donates
Methyl 4-allylbenzoate  Para-allyl ~235 nm electron density via

interaction; Red shift.

Intramolecular H-
Bond: Stabilizes

Methyl Salicylate Ortho-hydroxy 305 nm planar form; strong
auxochromic effect
(Red shift).

Visualizing the Steric & Electronic Effects

The following diagram illustrates the causal relationship between the structural substitution and
the resulting UV spectral shift.
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Caption: Causal pathway of the "Ortho-Effect" on UV absorption. The steric clash prevents
coplanarity, reducing conjugation and shifting absorption to lower wavelengths.

Experimental Protocol: Determination of

Objective: Accurately determine the molar extinction coefficient (

) and

for Methyl 2-allylbenzoate.

Reagents & Equipment[1][2][3][4][5]
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Analyte: Methyl 2-allylbenzoate (>98% purity, CAS 61463-59-0).

Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Cut-off < 205 nm.

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent
Cary 60).

Cuvettes: Quartz, 10 mm path length (

Step-by-Step Methodology

e Stock Solution Preparation:

o Weigh exactly

(

) of Methyl 2-allylbenzoate.[1]

o Dissolve in

of Methanol in a volumetric flask.

o Concentration (

o Serial Dilution:

o Prepare working standards at concentrations:

o Example: Dilute

of stock into
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MeOH for the
standard.

e Measurement:
o Blank: Run a baseline correction using pure Methanol.
o Scan: Scan samples from

to

o Record: Absorbance (

) at
(~227 nm) and

(~272 nm).
o Data Analysis:
o Plot

vs. Concentration (
) for the primary peak.

o Apply Beer-Lambert Law:

o The slope of the linear regression line represents

Quality Control Criteria

e Linearity:
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for the calibration curve.

e Absorbance Range: Ensure

for highest accuracy.

» Solvent Cut-off: Confirm solvent does not absorb significantly at 220 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b12076807?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12076807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

